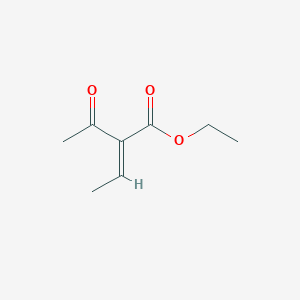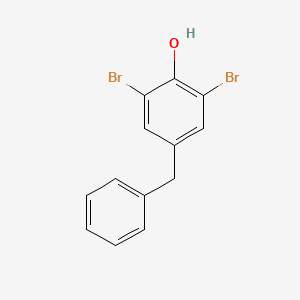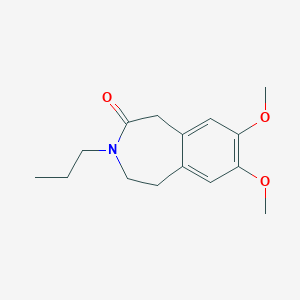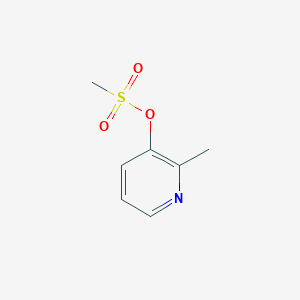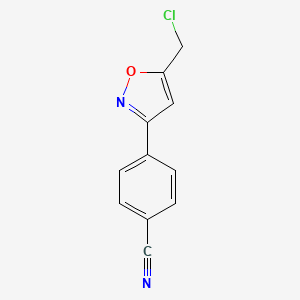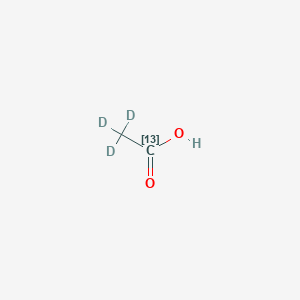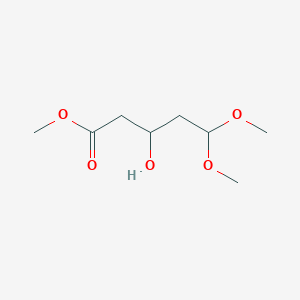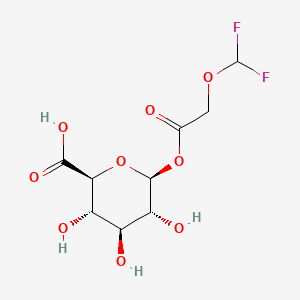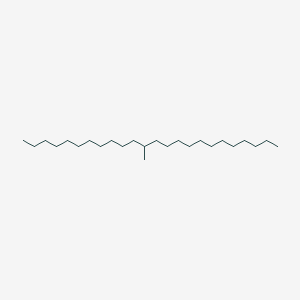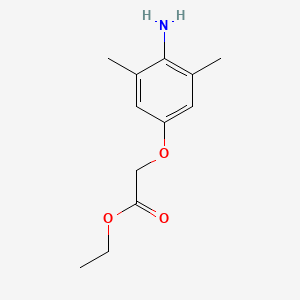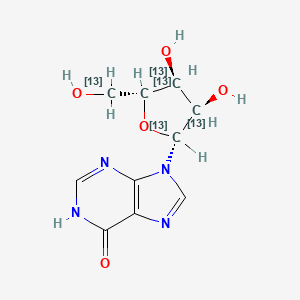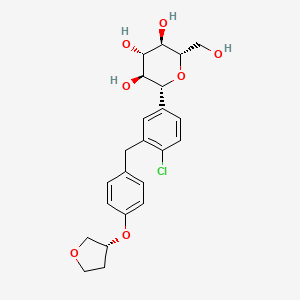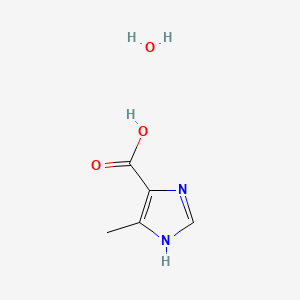
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its crystalline solid form and solubility in water and organic solvents. It is commonly used as an intermediate in chemical synthesis and as a catalyst in various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as copper chloride and TMEDA in DMSO at elevated temperatures (e.g., 120°C) has been reported to give good yields .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazoles.
Scientific Research Applications
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in enzymatic reactions, particularly those involving xanthine oxidase.
Industry: Utilized as a catalyst in various chemical processes, including polymerization and organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate involves its interaction with molecular targets such as enzymes. For instance, it inhibits xanthine oxidase by binding to the active site of the enzyme, thereby preventing the conversion of xanthine to uric acid . This inhibition is crucial in reducing uric acid levels in the body, which is beneficial in treating gout.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-Imidazole-5-Carboxylic Acid: Similar structure but lacks the methyl group at position 4.
4-Imidazolecarboxylic Acid: Similar structure but lacks the methyl group at position 1.
1-Hydroxy-4-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylic Acid: Contains additional hydroxy and phenyl groups.
Uniqueness
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its inhibitory effects on enzymes make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
5-methyl-1H-imidazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H6N2O2.H2O/c1-3-4(5(8)9)7-2-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H2 |
InChI Key |
PJPLGLBBGYAMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



